molecular formula C19H17NO2S3 B2921001 2-(ethylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1421466-61-6

2-(ethylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No. B2921001
CAS RN: 1421466-61-6
M. Wt: 387.53
InChI Key: BKOSRFWYKPFYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the thiophene rings will introduce a degree of aromaticity into the molecule, and the amide group could participate in hydrogen bonding. The ethylthio group may provide some steric bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and reactivity can be influenced by the functional groups present in the molecule .

Scientific Research Applications

Pharmaceutical Research: Antibacterial Agents

Thiophene derivatives are known for their antibacterial properties. The presence of the thiophene moiety in the compound structure suggests potential use as an antibacterial agent. Research indicates that molecules containing thiophene rings can be effective against various bacteria, which is crucial in the development of new antibiotics to combat antibiotic resistance .

Future Directions

Future research on this compound could involve exploring its potential uses, such as its potential biological activity if it’s intended to be a drug. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

2-ethylsulfanyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S3/c1-2-23-15-7-4-3-6-14(15)19(22)20-12-13-9-10-17(25-13)18(21)16-8-5-11-24-16/h3-11H,2,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOSRFWYKPFYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

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